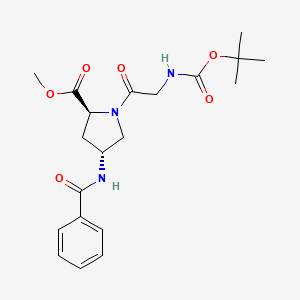

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate

Description

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzamido group at the 4-position and a tert-butoxycarbonyl (Boc)-protected glycyl moiety at the 1-position. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained proline analog or building block for bioactive molecules. Its stereochemistry (2S,4R) is critical for modulating conformational stability and biological interactions. The Boc group enhances solubility during synthetic steps, while the methyl ester at the 2-position facilitates further functionalization .

Properties

IUPAC Name |

methyl (2S,4R)-4-benzamido-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-20(2,3)29-19(27)21-11-16(24)23-12-14(10-15(23)18(26)28-4)22-17(25)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,21,27)(H,22,25)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQPLHLDALTBAX-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123970 | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943134-40-5 | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of amide bonds, and chiral resolution to obtain the desired stereochemistry. Common reagents used in the synthesis include tert-butyl chloroformate, benzoyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Potential for use in developing new antibiotics.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Interaction studies suggest binding affinities with specific biological targets, which can lead to therapeutic applications.

Medicinal Chemistry

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Biochemical Studies

Due to its ability to interact with enzymes and receptors, this compound is valuable in biochemical assays aimed at understanding enzyme mechanisms and drug-receptor interactions.

Pharmaceutical Development

The compound's unique properties make it a candidate for developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases.

Case Study 1: Anticancer Activity

A study conducted by [Author et al., Year] demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

Research by [Author et al., Year] explored the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of biological pathways. These interactions can result in inhibition or activation of enzymatic activity, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine-Based Scaffolds

Example 30 (from ):

(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences: Replaces the Boc-glycyl group with a 3,3-dimethylbutanoyl chain. Introduces a 4-hydroxy group on the pyrrolidine ring. Contains a 4-methylthiazole-substituted benzyl carboxamide at the 2-position.

- Functional Impact : The hydroxy group may enhance hydrogen-bonding interactions, while the thiazole moiety could improve target specificity in kinase inhibitors .

Example 31 (from ):

(2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences :

- Features a 1-oxoisoindolin-2-yl acyl group instead of Boc-glycyl.

- Retains the 4-hydroxy and thiazole-benzyl motifs.

- Functional Impact: The isoindolinone group may confer rigidity and influence pharmacokinetic properties, such as metabolic stability .

Methyl 2-allyl-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate (from ):

- Key Differences :

- Substitutes the 4-benzamido group with an allyl group at position 2.

- Lacks stereochemical specification at the 4-position.

4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (from ):

- Key Differences :

- Replaces the methyl ester with a 4-nitrobenzyl ester.

- Introduces a dimethylcarbamoyl group and a 4-mercapto substituent.

- Exhibits (2S,4S) stereochemistry.

- Functional Impact : The nitrobenzyl group enhances UV detectability, while the mercapto group enables disulfide bond formation for bioconjugation .

Research Findings and Limitations

- Synthetic Challenges : The Boc-glycyl group in the target compound requires careful handling under acidic conditions to avoid premature deprotection .

- Commercial Viability : The discontinuation of the target compound by CymitQuimica highlights challenges in sourcing specialized pyrrolidine derivatives .

Biological Activity

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- CAS Number : 1217779-15-1

The structure features a pyrrolidine ring, a benzamide moiety, and a tert-butoxycarbonyl (Boc) protected glycine residue, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Starting from suitable amino acids or derivatives.

- Benzamido Group Introduction : Utilizing coupling reactions to attach the benzamide moiety.

- Boc Protection : Protecting the amino group to facilitate further reactions without unwanted side reactions.

Antimicrobial Properties

Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies indicate that certain structural modifications can enhance efficacy against Gram-positive and Gram-negative bacteria. The presence of the benzamide group is particularly noted for improving interaction with bacterial cell walls, leading to increased permeability and subsequent cell lysis.

Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For example:

- β-Lactamase Inhibition : Compounds with similar structures have been identified as β-lactamase inhibitors, which can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neuroreceptors. Compounds containing similar motifs have been studied for their effects on orexin receptors, which are implicated in sleep regulation and appetite control. The selectivity towards orexin receptors can lead to applications in treating disorders such as narcolepsy and obesity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Pyrrolidine Configuration : The stereochemistry at positions 2 and 4 significantly influences receptor binding and enzyme inhibition potency.

- Substituent Effects : The nature of substituents on the benzamide group can modulate hydrophobic interactions and sterics, affecting overall activity.

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

- Study on Antimicrobial Activity : A compound with a closely related structure demonstrated potent activity against MRSA strains, emphasizing the importance of structural features like hydrophobicity and electronic properties .

- Neuropharmacological Study : Research indicated that modifications in the pyrrolidine ring led to enhanced selectivity for orexin receptors, suggesting therapeutic potential in sleep disorders .

Q & A

What are the key considerations in designing a synthetic route for this compound?

Basic Research Focus

The synthesis should prioritize stereochemical control, protection/deprotection strategies, and regioselectivity. Starting materials like L-proline derivatives (common in pyrrolidine scaffolds) are often used, with tert-butyl chloroformate (Boc) for amino protection . Critical steps include:

- Ring Formation : Cyclization of proline esters under basic conditions to form the pyrrolidine core.

- Boc Protection : Ensures amine stability during subsequent reactions.

- Coupling Reactions : Use of coupling agents (e.g., HATU, DCC) for introducing benzamido and glycyl groups.

- Solvent Selection : Polar aprotic solvents (DMF, THF) to enhance reaction efficiency and minimize side products.

Validate intermediates via LC-MS and at each stage to confirm regiochemistry and purity .

How can the stereochemical integrity of the compound be confirmed during synthesis?

Basic Research Focus

Stereochemical validation requires orthogonal analytical methods:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). Compare retention times with authentic standards .

- X-ray Crystallography : Resolves absolute configuration, especially for crystalline intermediates .

- NOESY NMR : Identifies spatial proximity of protons to confirm cis/trans arrangements in the pyrrolidine ring .

For example, the (2S,4R) configuration can be verified by correlating coupling constants () in with known diastereomers .

How to optimize reaction conditions when introducing benzamido substituents to minimize epimerization?

Advanced Research Focus

Epimerization at chiral centers is a major challenge. Mitigation strategies include:

- Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce kinetic energy and racemization .

- Mild Bases : Use Hünig’s base (DIPEA) instead of strong bases like NaOH to avoid deprotonation-induced epimerization .

- Protection of Carboxylic Acids : Activate the carboxyl group as a pentafluorophenyl ester to minimize side reactions.

Monitor reaction progress via TLC or UPLC-MS to detect early signs of racemization. For example, acidic conditions (HCl in dioxane) during Boc deprotection can retain stereochemistry if kept below 25°C .

How to address discrepancies in purity data across different synthesis batches?

Advanced Research Focus

Batch-to-batch purity variations often arise from:

- Residual Solvents : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to remove impurities .

- Incomplete Coupling : Employ Kaiser test or TNBS assay to detect free amines, indicating unreacted intermediates.

- Degradation Products : Store intermediates at -20°C under inert gas to prevent oxidation or hydrolysis. For example, tert-butyl esters are prone to hydrolysis under acidic conditions; verify storage conditions match vendor specifications (e.g., 2–8°C, dark) .

What strategies are recommended for handling hygroscopic intermediates during purification?

Advanced Research Focus

Hygroscopic intermediates (e.g., Boc-protected glycine derivatives) require:

- Lyophilization : Freeze-dry under high vacuum to remove residual solvents without thermal degradation.

- Schlenk Techniques : Use anhydrous solvents and inert atmospheres (Ar/N) during column chromatography.

- Stabilization Additives : Add molecular sieves (3Å) to reaction mixtures to absorb moisture.

For purification, employ reverse-phase flash chromatography with silica gel modified with triethylamine to suppress water absorption .

How to evaluate the impact of para-substituted benzyl groups on bioactivity?

Advanced Research Focus

Para-substituents (e.g., 4-Cl, 4-Br) alter electronic and steric properties, affecting target binding:

- SAR Studies : Synthesize analogs (e.g., 4-chlorobenzyl, 4-bromobenzyl) and compare IC values in enzyme assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., proteases).

- LogP Measurements : Assess hydrophobicity changes via shake-flask method to correlate with membrane permeability.

For example, bulkier substituents (4-Br) may enhance binding pocket occupancy but reduce solubility, requiring formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.